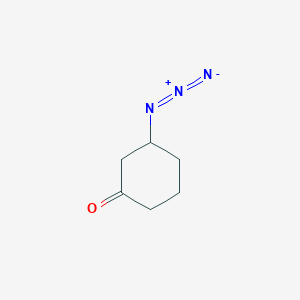

3-Azidocyclohexanone

Description

Significance of Azide (B81097) and Ketone Functionalities in Synthetic Transformations

The azide functional group (–N₃) is a highly energetic yet remarkably versatile moiety in organic synthesis. Its significance stems from its ability to participate in a wide range of transformations, including its role as a precursor to amines through reduction or the Staudinger ligation baseclick.eunih.govwikipedia.org. Azides are also central to the highly efficient and biorthogonal "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which have revolutionized bioconjugation and materials science baseclick.eunih.govwikipedia.orgsigmaaldrich.comwikipedia.orgkit.edumdpi.com. Furthermore, azides serve as potent 1,3-dipoles in Huisgen cycloadditions, facilitating the formation of nitrogen-containing heterocycles baseclick.euwikipedia.orgresearchgate.net. They can be readily introduced into organic molecules via nucleophilic substitution reactions, typically using sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMS-N₃) baseclick.eunih.govresearchgate.netchemrevlett.comorganic-chemistry.orgrsc.org. Beyond these applications, azides are valuable as protected amine synthons and can serve as precursors to highly reactive nitrenes wikipedia.orgkit.eduresearchgate.netrsc.org.

The ketone functional group (–C=O) , characterized by a carbonyl group bonded to two carbon atoms, is another cornerstone of organic chemistry. Its inherent polarity, with a partially positive carbon atom, makes it highly susceptible to nucleophilic attack, driving a plethora of reactions such as nucleophilic additions (e.g., Grignard reactions), reductions, and condensation reactions ebsco.comchemistrytalk.orgbritannica.com. Ketones are ubiquitous in nature, found in numerous natural products, pharmaceuticals, and flavor compounds, and are indispensable as solvents and intermediates in industrial processes ebsco.combritannica.comnih.gov. Cyclic ketones, such as cyclohexanone (B45756), are particularly important as synthetic intermediates, notably in the production of nylon ebsco.com. The ketone moiety's reactivity as a versatile reaction center allows for the construction of complex molecular architectures.

The synergistic presence of both azide and ketone functionalities within a molecule, as observed in azido (B1232118) ketones, creates unique reactivity profiles. These bifunctional compounds are valuable intermediates for synthesizing a wide array of biologically important heterocyclic compounds, including oxazoles, pyrazoles, and triazoles, thereby bridging fundamental synthetic transformations with applications in medicinal chemistry and beyond nih.govmdpi.comresearchgate.netchemrevlett.comrsc.orgresearchgate.net.

Academic Context and Research Focus on 3-Azidocyclohexanone

Within the broader field of azido carbonyl chemistry, this compound has emerged as a compound of interest, primarily due to its utility as a synthetic intermediate and the ongoing development of efficient and sustainable synthetic routes to its preparation. While not an α-azido ketone (where the azide is adjacent to the carbonyl), its cyclic structure and the strategic placement of the azide group offer distinct synthetic opportunities.

Synthesis of this compound: Research has focused on developing efficient methods for synthesizing this compound, often starting from readily available precursors like cyclohexenone. Several literature approaches have been documented, varying in their azide sources, catalysts, and reaction conditions. These methods are crucial for providing access to this intermediate for further synthetic elaborations.

One significant area of academic research has been the comparative analysis of different synthetic strategies for this compound, evaluating them based on green chemistry metrics. For instance, studies have compared batch and flow processes utilizing sodium azide (NaN₃) or trimethylsilyl azide (TMS-N₃) with various catalysts such as PBu₃, pyridine, DBU, and Amberlyst-F rsc.org. Another reported synthesis involves the Schmidt reaction of 3-cyclohexene-1-one with hydrazoic acid mit.edu.

The following table summarizes key metrics from a comparative analysis of different synthetic plans for this compound from cyclohexenone:

| Synthesis Plan/Method | Azide Source | Catalyst | AE (%) | Yield (%) | PMI | E-factor | VMR Total EI Score | % Ua in EI |

| Xia (2003) | NaN₃ | PBu₃ (cat.) | 63.3 | 87 | 7.05 | 0.8243 | 26.05 | 27.1 |

| Xia (2004) | NaN₃ | Pyridine (cat.) | 63.3 | 91 | 12.07 | 0.8040 | 26.05 | 27.1 |

| Miller (1999) | Me₃SiN₃ | DBU (cat.) | 63.3 | 93 | 4.73 | 0.8199 | 36.38 | 23.2 |

| Vaccaro (flow, this work) | Me₃SiN₃ | Amberlyst-F | 63.3 | 95 | 1.92 | 0.6243 | 20.95 | 30.0 |

AE: Atom Economy; PMI: Process Mass Intensity; EI: Environmental Impact; Ua: Uncertainty in total. rsc.org

Reactivity and Applications: Research findings indicate that this compound serves as a valuable starting material for further synthetic transformations. For example, it has been employed in reactions with dianions of ethyl acetoacetate (B1235776) to yield δ-azido-β-hydroxyketones uni-rostock.de. Additionally, a reported transformation involves its conversion to cyclohexadione-1,2 mit.edu. While specific detailed studies on the unique reactivity of this compound itself are less extensive compared to α-azido ketones, its role as a precursor in the synthesis of more complex molecules aligns with the broader utility of azido ketones in constructing diverse chemical structures.

Compound List:

this compound

Azide

Ketone

Cyclohexanone

Sodium azide (NaN₃)

Trimethylsilyl azide (TMS-N₃)

Alkyl azides

Aryl azides

Acyl azides

Hydrazoic acid (HN₃)

Alkyne

Triazole

Oxazole

Pyrazole

Amine

Nitrene

Cyclohexenone

Cyclohexadione-1,2

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-azidocyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-9-8-5-2-1-3-6(10)4-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPPOLHGADOGBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458974 | |

| Record name | 3-AZIDOCYCLOHEXANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34896-19-0 | |

| Record name | 3-AZIDOCYCLOHEXANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Azidocyclohexanone and Its Analogs

Regioselective and Stereoselective Synthetic Pathways

The precise introduction of the azide (B81097) functional group at the C-3 position of the cyclohexanone (B45756) ring is a key challenge. Modern synthetic strategies have been developed to control the regiochemistry and stereochemistry of this transformation.

Nucleophilic Displacement Strategies

Nucleophilic substitution reactions represent a fundamental approach for the synthesis of 3-azidocyclohexanone. This strategy typically involves the reaction of a suitable cyclohexanone precursor, possessing a good leaving group at the 3-position, with an azide salt. The reaction generally proceeds via an SN2 mechanism, which leads to an inversion of configuration at the stereocenter, if one is present.

The choice of the leaving group is crucial for the efficiency of the reaction. Halogens, such as bromine or iodine, and sulfonate esters, like tosylates or mesylates, are commonly employed. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the dissolution of the azide salt and promote the SN2 pathway.

| Precursor | Azide Source | Solvent | Temperature (°C) | Yield (%) |

| 3-Bromocyclohexanone (B1628328) | Sodium Azide (NaN₃) | DMF | 25-50 | 85-95 |

| 3-Iodocyclohexanone | Sodium Azide (NaN₃) | Acetone | 25 | >90 |

| 3-Tosyloxylcyclohexanone | Lithium Azide (LiN₃) | DMF | 60 | 80-90 |

This table presents representative data compiled from typical nucleophilic substitution reactions for the synthesis of azides.

The regioselectivity of this method is excellent, as the position of the azide group is predetermined by the location of the leaving group on the precursor. Stereoselectivity is also high due to the nature of the SN2 reaction, which proceeds with inversion of stereochemistry.

Oxidative Azidation Approaches

Oxidative azidation methods provide an alternative route to this compound, often starting from cyclohexanone itself or its enol derivatives. These methods involve the in situ generation of an electrophilic azide species that reacts with the enol or enolate of the ketone.

One common approach involves the use of a metal catalyst, such as manganese(III) acetate (B1210297), in the presence of an azide source like sodium azide. The reaction proceeds through the formation of an α-azido radical intermediate, which is then oxidized to the corresponding α-azido ketone. However, controlling the regioselectivity to favor the 3-position over the 2-position can be challenging and often depends on the specific substrate and reaction conditions.

Another strategy involves the oxidative azidation of silyl (B83357) enol ethers of cyclohexanone. nih.gov This method offers better regiocontrol, as the silyl enol ether can be prepared with a specific double bond location. The reaction of the silyl enol ether with an oxidizing agent and an azide source leads to the formation of the desired this compound. A review of the synthesis of α-azido ketones mentions that while a variety of triisopropylsilyl enol ethers can undergo oxidative azidation, the yields for cyclic ketones can sometimes be low. nih.gov

A novel approach to oxidative azidation of ketones involves the use of iodine azide (IN₃) released from an ion exchange resin. uni-hannover.denih.gov This method has been reported for the oxidative oligoazidation of phenols and ketones, suggesting a new reactivity pathway for iodine azide. uni-hannover.denih.gov

| Starting Material | Reagents | Key Features |

| Cyclohexanone | Mn(OAc)₃, NaN₃ | Direct azidation, potential for regioselectivity issues. |

| 1-trimethylsilyloxycyclohex-2-ene | I₂, NaN₃ | Regiocontrolled synthesis via silyl enol ether. nih.gov |

| Cyclohexanone | Polymer-bound Iodine Azide | Safer handling of iodine azide. uni-hannover.denih.gov |

This table summarizes different oxidative azidation strategies.

Azidoiodinane-Mediated Azidation of Cyclohexene (B86901)

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis for various functional group transformations, including azidation. organic-chemistry.org Azidoiodinanes, such as Zhdankin's reagent (azidobenziodoxolone, ABX), are stable, crystalline solids that serve as a source of electrophilic azide. nih.govepfl.chacs.org

The reaction of cyclohexene with an azidoiodinane reagent, often in the presence of a catalyst or under photoredox conditions, can lead to the formation of azido-functionalized cyclohexyl derivatives. While this method primarily targets the double bond, subsequent oxidation of the resulting azido-cyclohexanol or related intermediates can provide a route to this compound. The regioselectivity of the initial azidation of cyclohexene can be influenced by the reaction conditions and the substitution pattern of the alkene. Safer derivatives of ABX, such as ABZ (azidobenziodazolone), have also been developed and shown to be effective in photoredox- and metal-mediated azidations. nih.govacs.org

Flow Chemistry Applications in this compound Synthesis

Flow chemistry has gained significant attention in recent years as a safe and efficient technology for conducting hazardous reactions. rsc.orgacs.orgdurham.ac.ukrsc.orgnih.gov The synthesis of organic azides, which can be explosive and are often generated from potentially hazardous reagents, is particularly well-suited for flow processes. rsc.orgacs.orgdurham.ac.ukrsc.orgnih.gov

In a flow setup, small volumes of reagents are continuously mixed and reacted in a microreactor, which allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control minimizes the risk of runaway reactions and allows for the safe in-situ generation and immediate consumption of unstable intermediates like acyl azides. rsc.org A telescoped flow process can be designed for the synthesis of azides followed by their subsequent reaction, such as a Staudinger reduction, minimizing the handling of hazardous azide intermediates. nih.gov

For the synthesis of this compound, a flow process could involve pumping a solution of a 3-halocyclohexanone precursor and an azide salt through a heated microreactor. The product stream can then be collected, and the desired compound isolated after appropriate workup. This approach offers advantages in terms of safety, scalability, and reproducibility.

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk due to larger volumes of hazardous materials. | Enhanced safety due to small reaction volumes and better heat transfer. acs.org |

| Scalability | Often requires re-optimization for larger scales. | Easily scalable by running the process for a longer duration. |

| Reproducibility | Can be variable. | Highly reproducible due to precise control over reaction parameters. |

| Reaction Time | Can be lengthy. | Often significantly shorter due to efficient mixing and heat transfer. |

This table compares batch and flow synthesis approaches for azide synthesis.

Precursor Chemistry and Starting Material Selection

Commonly, cyclohexanone itself serves as a readily available and inexpensive starting material. organic-chemistry.org For methods such as direct oxidative azidation, cyclohexanone is the immediate precursor. However, achieving regioselectivity for the 3-position can be a challenge. To overcome this, cyclohexanone can be converted into a more reactive and regiochemically defined intermediate, such as a silyl enol ether. nih.gov

For nucleophilic displacement strategies, a precursor with a leaving group at the 3-position is required. These precursors are typically synthesized from cyclohexanone or cyclohexenone. For example, 3-bromocyclohexanone can be prepared by the bromination of cyclohexanone enolates or by the conjugate addition of HBr to cyclohexenone. The synthesis of cyclohexenone itself can be achieved through various methods. organic-chemistry.org Similarly, 3-hydroxycyclohexanone, which can be a precursor to 3-tosyloxycyclohexanone, can be prepared through the reduction of cyclohexane-1,3-dione derivatives. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in modern organic synthesis to minimize environmental impact and enhance safety. yale.edupnas.orgepa.govsigmaaldrich.com The synthesis of this compound can be made more environmentally benign by considering several of these principles.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edusigmaaldrich.com Nucleophilic substitution reactions, for instance, generally have high atom economy.

Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with safer alternatives. epa.gov For example, exploring aqueous reaction conditions or using recyclable ionic liquids could be a greener approach. The development of safer, solid-supported azide reagents, such as polymer-bound iodine azide, also contributes to this principle. uni-hannover.de A greener synthesis process for sodium azide itself has been developed by altering the alcohol reactant, which can reduce safety hazards and VOC emissions. rsc.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. yale.edusigmaaldrich.com Developing catalytic methods for the azidation of cyclohexanone, such as those using transition metal catalysts, aligns with this principle.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. yale.edusigmaaldrich.com The development of highly reactive catalysts or reaction conditions that allow for lower reaction temperatures is desirable.

Flow Chemistry: As discussed earlier, flow chemistry offers significant advantages in terms of safety and efficiency, which are key aspects of green chemistry. rsc.orgacs.orgdurham.ac.uk The ability to safely handle hazardous reagents and unstable intermediates on a small scale makes it an inherently greener technology. acs.org

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Designing reactions with minimal byproduct formation, such as addition reactions. sigmaaldrich.com |

| Safer Solvents | Utilizing water, ionic liquids, or solvent-free conditions. epa.gov |

| Catalysis | Employing catalytic amounts of transition metals or organocatalysts. yale.edu |

| Energy Efficiency | Developing reactions that proceed at lower temperatures. sigmaaldrich.com |

| Safer Reagents | Using solid-supported or less hazardous azide sources. uni-hannover.dersc.org |

| Process Intensification | Implementing flow chemistry for improved safety and control. acs.org |

This table illustrates the application of green chemistry principles in the synthesis of this compound.

Solvent Selection and Catalytic Systems for Sustainable Synthesis

Solvent Selection

Solvents are a major contributor to the waste generated in chemical processes, particularly in the pharmaceutical industry, often accounting for the largest portion of the Process Mass Intensity. researchgate.netubc.ca Consequently, selecting a solvent is a critical decision that impacts process safety, health implications, and environmental sustainability. To guide chemists, several major pharmaceutical companies have developed solvent selection guides that rank common solvents based on a variety of criteria. gctlc.orgacs.org

These guides typically categorize solvents into classes such as "Recommended," "Usable," or "Undesirable/Banned" based on assessments of:

Safety: Flash point, risk of peroxide formation, static potential. ubc.caacs.org

Health: Carcinogenicity, mutagenicity, reprotoxicity, and general toxicity. ubc.ca

Environment: Volatility (VOC potential), biodegradability, and impact on air and water. ubc.caacs.org

| Classification | Example Solvents | Rationale |

|---|---|---|

| Recommended | Water, Ethanol, Isopropanol, Ethyl Acetate, 2-MeTHF | Low toxicity, favorable environmental profile, readily available, often bio-based. |

| Usable | Acetonitrile, Toluene, Cyclohexane (B81311), Methyl t-Butyl Ether (MTBE) | Present some safety, health, or environmental concerns but are acceptable when more sustainable alternatives are not viable. |

| Undesirable / Banned | Dichloromethane, Chloroform, Benzene, Diethyl Ether, Dimethylformamide (DMF) | High toxicity (often carcinogenic or reprotoxic), significant environmental hazards, or major safety risks (e.g., high flammability and peroxide formation for diethyl ether). ubc.ca |

This table is a generalized representation based on principles from published industry guides such as those from Sanofi and GSK. ubc.caacs.org

When developing a synthesis for this compound, a chemist would use such a guide to prioritize screening solvents from the "Recommended" category. While a reaction may proceed efficiently in a solvent like DMF, its high boiling point and reprotoxic nature make it an undesirable choice for a sustainable process. The goal is to find a balance where a greener solvent like ethyl acetate or 2-MeTHF can be used without significantly compromising reaction yield or purity.

Catalytic Systems

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and lower environmental impact. jk-sci.com Catalysts can improve the sustainability of a synthesis for this compound and its analogs in several ways:

Improving Atom Economy: Catalysts can facilitate addition reactions or other atom-economical transformations, minimizing the formation of stoichiometric byproducts. jk-sci.com

Reducing Energy Consumption: By lowering the activation energy of a reaction, catalysts often allow processes to be run at lower temperatures and pressures, saving energy.

Enabling Greener Reagents: Catalytic systems can enable the use of more benign oxidants, such as molecular oxygen or hydrogen peroxide, in place of hazardous stoichiometric reagents. yedarnd.comresearchgate.net

Enhancing Selectivity: A highly selective catalyst can direct a reaction to form only the desired product, reducing waste from side reactions and simplifying purification.

For the synthesis of cyclic ketones and their derivatives, various catalytic approaches can be employed. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. researchgate.net Biocatalysis, using enzymes, offers exceptional selectivity under mild aqueous conditions and is a growing area of interest for sustainable pharmaceutical manufacturing. Furthermore, catalyst-free systems that are "autocatalyzed" represent a highly green and practical approach where the reaction is promoted by in-situ generated intermediates. nih.gov The development of novel catalyst systems, including bifunctional nanocomposites or lanthanide catalysts, continues to expand the toolkit for performing efficient and green chemical transformations. rsc.orgnih.gov

Mechanistic Investigations of 3 Azidocyclohexanone Reactivity

Azide (B81097) Group Transformations

The azide group in 3-Azidocyclohexanone is a potent 1,3-dipole and a precursor to various nitrogen-containing functionalities. Its transformations are well-established in organic chemistry and can be broadly categorized into reduction pathways, cycloadditions, and decomposition mechanisms.

The mechanism initiates with the nucleophilic attack of the trivalent phosphorus atom on the terminal nitrogen of the azide group, forming a phosphazide (B1677712) intermediate. This intermediate then undergoes nitrogen extrusion (loss of N₂), yielding an iminophosphorane (also known as an aza-ylide or phosphinimine) wikipedia.orgjkchemical.comorganic-chemistry.org. The highly reactive iminophosphorane is subsequently hydrolyzed by water, affording the corresponding primary amine and a stable phosphine (B1218219) oxide wikipedia.orgjkchemical.comorganic-chemistry.org.

Reaction Scheme: R₃P + R'N₃ → R₃P=NR' + N₂ R₃P=NR' + H₂O → R₃P=O + R'NH₂

This pathway is particularly valuable for the synthesis of amines from azides under mild conditions, preserving sensitive functional groups elsewhere in the molecule, such as the ketone in this compound.

The iminophosphorane intermediate generated during the Staudinger reaction is a versatile synthon that can undergo further reactions. When reacted with carbonyl compounds (aldehydes or ketones), the iminophosphorane participates in the Aza-Wittig reaction. This reaction is analogous to the Wittig reaction but involves the formation of a carbon-nitrogen double bond (imine) instead of a carbon-carbon double bond.

The mechanism involves the nucleophilic attack of the iminophosphorane on the carbonyl carbon. This is followed by a rearrangement and elimination process, where the oxygen atom of the carbonyl group is replaced by the nitrogen atom of the iminophosphorane, leading to the formation of an imine and a phosphine oxide wikipedia.orgchem-station.combeilstein-journals.org. For this compound, if the iminophosphorane is formed and then reacted with another carbonyl compound, it would lead to the formation of an imine derived from the original azide. Alternatively, intramolecular reactions could lead to cyclic imine structures.

Reaction Scheme (Aza-Wittig): R₃P=NR' + R''₂C=O → R''₂C=NR' + R₃P=O

This transformation is significant for constructing nitrogen-containing heterocycles and functionalized amines.

The Huisgen 1,3-dipolar cycloaddition is a fundamental reaction involving the [3+2] cycloaddition between a 1,3-dipole (such as an azide) and a dipolarophile (such as an alkyne) to form a five-membered heterocycle, typically a triazole nih.govorganic-chemistry.orgwikipedia.org. While the uncatalyzed thermal reaction proceeds, it often requires elevated temperatures and can yield mixtures of regioisomers, particularly with unsymmetrical alkynes organic-chemistry.orgwikipedia.orgorganic-chemistry.org.

The advent of copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), often referred to as "click chemistry," revolutionized this transformation. The CuAAC reaction significantly accelerates the cycloaddition, proceeds under mild conditions (including aqueous media), and exhibits remarkable regioselectivity, exclusively forming 1,4-disubstituted 1,2,3-triazoles wikipedia.orgorganic-chemistry.orgnih.govnih.govrsc.orgmdpi.com.

The mechanism involves the formation of a copper(I) acetylide from the alkyne. This copper acetylide then coordinates with the azide, forming a ternary complex that undergoes a concerted or stepwise cycloaddition. The copper catalyst plays a crucial role in lowering the activation energy and directing the regioselectivity nih.govnih.govcsic.es. For this compound, reaction with a terminal alkyne in the presence of a Cu(I) catalyst would yield a 1,4-disubstituted 1,2,3-triazole where the cyclohexanone (B45756) ring is attached to the triazole at the 4-position.

Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative to CuAAC, making it highly valuable for applications in biological systems where metal toxicity is a concern magtech.com.cnwikipedia.orgresearchgate.netresearchgate.net. This reaction relies on the use of strained cyclic alkynes, such as cyclooctynes, which possess inherent ring strain that drives the cycloaddition with azides.

The mechanism is a concerted [3+2] cycloaddition, similar to the thermal Huisgen reaction, but the high strain energy of the alkyne significantly lowers the activation barrier, allowing the reaction to proceed rapidly at ambient temperatures without a catalyst magtech.com.cnwikipedia.orgresearchgate.netresearchgate.net. The high reactivity of strained alkynes makes SPAAC a powerful bioorthogonal tool. When this compound is reacted with a strained alkyne, it forms a stable triazole ring, with the driving force being the release of ring strain in the alkyne.

Organic azides, including this compound, can undergo decomposition when subjected to thermal or photochemical stimuli. These processes can lead to the formation of highly reactive intermediates, such as nitrenes, which can then participate in various subsequent reactions like insertion, rearrangement, or dimerization nih.govwikipedia.orgrsc.orgmagritek.com.

Thermal Decomposition: Upon heating, the azide group can cleave, expelling nitrogen gas (N₂) and generating a nitrene. The decomposition temperature and mechanism are influenced by the molecular structure and the presence of catalysts or other reactive species wikipedia.orgrsc.orgnih.govresearchgate.net. While often endothermic, thermal decomposition can become exothermic and lead to thermal runaway if the reaction products or intermediates are highly reactive or if heat dissipation is inefficient. For this compound, thermal decomposition would likely involve the loss of N₂ from the azide group, potentially generating an α-azido ketone nitrene, which could then undergo intramolecular reactions or rearrangements.

Photochemical Decomposition: Exposure to light, particularly UV radiation, can also induce the decomposition of azides. The absorption of photons leads to the excitation of the molecule, followed by bond cleavage, typically the N-N bond within the azide group, to form a nitrene nih.govmagritek.comnih.gov. The specific decomposition pathway and products depend on the wavelength of light, the presence of oxygen, and the surrounding medium. Photochemical decomposition of this compound would similarly involve the generation of a nitrene intermediate upon light absorption.

Data Tables

The following tables summarize key aspects of the mechanistic transformations discussed.

Table 1: Staudinger Reaction and Aza-Wittig Reaction Pathways

| Reaction Type | Phosphine Reagent (Typical) | Intermediate Formed | Product Type (after hydrolysis/reaction) | Byproduct |

| Staudinger Reduction | Triphenylphosphine (PPh₃) | Iminophosphorane | Primary Amine | Phosphine Oxide (e.g., Ph₃P=O) |

| Aza-Wittig Reaction | Iminophosphorane | - | Imine (C=N) | Phosphine Oxide |

Table 2: Huisgen 1,3-Dipolar Cycloadditions

| Reaction Type | Reactants (General) | Catalyst/Condition | Product Type | Regioselectivity | Key Feature(s) |

| Thermal Huisgen Cycloaddition | Azide + Alkyne | Heat | Triazole | Mixture (1,4 & 1,5) | Sluggish, requires high temperatures |

| Copper(I)-Catalyzed (CuAAC) | Azide + Terminal Alkyne | Cu(I) | Triazole | 1,4-disubstituted | High efficiency, regioselectivity, mild conditions |

| Strain-Promoted (SPAAC) | Azide + Strained Alkyne | Metal-free | Triazole | Depends on alkyne | Bioorthogonal, driven by ring strain |

Table 3: Decomposition Mechanisms of Azides

| Decomposition Type | Initiating Factor | Potential Intermediates | General Outcome |

| Thermal | Heat | Nitrenes, Radicals | Loss of N₂, fragmentation, rearrangement, insertion |

| Photochemical | Light (UV/Vis) | Excited states, Nitrenes | Bond cleavage, fragmentation, rearrangement |

Compound List

this compound

Phosphines (e.g., Triphenylphosphine)

Iminophosphoranes (Aza-ylides)

Phosphine Oxides

Primary Amines

Imines

Alkynes

Strained Alkynes (e.g., Cyclooctynes)

Triazoles

Nitrenes

Thermal and Photochemical Decomposition Mechanisms

Formation of Iminoketones and Nitrogen Extrusion

The decomposition of α-azido ketones, such as this compound, can lead to the formation of iminoketones with the concomitant release of nitrogen gas. This process can be initiated thermally or photochemically. Early studies by Boyer and Straw indicated that phenacyl azides require temperatures around 200°C for thermal decomposition. However, the decomposition of liquid α-azidocyclohexanone was observed to begin below 100°C cdnsciencepub.com. In some instances, the presence of catalytic amounts of lithium azide can accelerate this decomposition, suggesting a base-catalyzed pathway involving abstraction of an α-hydrogen cdnsciencepub.com. The intermediate iminoketone can then undergo further reactions, such as hydrolysis to form α-diketones mdpi.com.

Radical Reactions of the Azide Moiety

The azide group in this compound is susceptible to radical-initiated transformations. These reactions often involve the homolytic cleavage of the N-N bond or the N-N≡N system, leading to the formation of nitrogen gas and reactive nitrogen-centered radicals (aminyl radicals) mdpi.commdpi.comrsc.org. These aminyl radicals can then participate in various subsequent reactions, including hydrogen atom abstraction or cyclization.

Reactions with Organotin Hydrides

Organotin hydrides, particularly tributyltin hydride (Bu₃SnH), are known radical reducing agents that can react with organic azides mdpi.comlibretexts.orgorganic-chemistry.orgucl.ac.uksigmaaldrich.com. In the case of α-azido ketones like 2-azidocyclohexanone (B8612779), reactions with tributyltin hydride have been reported to yield products such as octahydrophenazines and azepan-2-ones. The proposed mechanism involves the generation of an aminyl radical from the azide moiety, which then undergoes further transformations mdpi.comnih.govresearchgate.net. The tin hydride acts as a hydrogen atom donor, facilitating the reduction and rearrangement processes.

Azidonation with Sulfonyl Azides

Sulfonyl azides, such as tosyl azide (TsN₃), are reagents commonly used for azidation reactions, transferring an azide group to various substrates researchgate.netorganic-chemistry.orgresearchgate.netorganic-chemistry.org. While direct azidonation of this compound itself by sulfonyl azides is not explicitly detailed in the provided search results, sulfonyl azides are known to participate in radical processes and can react with unsaturated systems. For example, they can be used in the azidation of olefins or in radical amination reactions researchgate.net. The interaction of sulfonyl azides with α-azido ketones would likely involve complex radical pathways or potentially act as a source of azide radicals under specific conditions.

Intramolecular Schmidt Reactions

The Schmidt reaction, typically involving the reaction of azides with carbonyl compounds under acidic conditions, can also occur intramolecularly. For ketones, the mechanism generally involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the azide to form an azidohydrin intermediate. This intermediate can then undergo rearrangement with loss of nitrogen, leading to amides or lactams wikipedia.orglibretexts.org. Intramolecular Schmidt reactions, particularly those involving alkyl azides and ketones, have been developed and applied in the synthesis of complex natural products, offering mild and efficient routes to nitrogen-containing ring systems wikipedia.orgchem-station.comnih.gov. While specific examples involving this compound are not detailed, the general principles of intramolecular Schmidt reactions are applicable to molecules possessing both azide and ketone functionalities within the same structure.

Ketone Group Transformations

The ketone carbonyl group in this compound is a reactive electrophilic center that readily undergoes nucleophilic addition reactions. These transformations are fundamental to modifying the structure of the molecule and introducing new functional groups.

Nucleophilic Addition Reactions to the Carbonyl

Nucleophilic addition to the carbonyl group is a hallmark reaction of aldehydes and ketones gacariyalur.ac.insavemyexams.commsu.edulibretexts.org. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield an alcohol or a related functional group. Common nucleophiles include cyanide ions (from HCN or KCN/NaCN), Grignard reagents (organomagnesium halides), organolithium reagents, and hydride sources (like LiAlH₄ or NaBH₄) gacariyalur.ac.insavemyexams.comlibretexts.orgphysicsandmathstutor.comyoutube.com.

Cyanide Addition: The addition of cyanide to the carbonyl group of this compound would result in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group. This reaction adds a carbon atom to the carbonyl carbon and is a key step in synthesizing α-hydroxy acids or α-amino acids after further transformations savemyexams.comphysicsandmathstutor.com.

Organometallic Reagent Addition: Grignard reagents (RMgX) and organolithium reagents (RLi) act as sources of carbanions, which are potent nucleophiles. Their addition to the carbonyl carbon of this compound would lead to the formation of tertiary alcohols after protonation, with the R group from the organometallic reagent becoming attached to the carbonyl carbon.

Hydride Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) deliver hydride ions (H⁻) to the carbonyl carbon. This process reduces the ketone to a secondary alcohol. The presence of the azide group might influence the reaction conditions or potential side reactions, but the fundamental transformation of the ketone to an alcohol is expected physicsandmathstutor.comyoutube.compurdue.edu.

Enolate Chemistry and Alpha-Alkylation

Ketones with α-hydrogens can be deprotonated by strong bases to form resonance-stabilized enolate anions. These enolates are nucleophilic and can react with electrophiles, such as alkyl halides, in SN2 reactions to form α-alkylated products. The α-hydrogens of cyclohexanone derivatives are acidic due to the inductive effect of the carbonyl group and the resonance stabilization of the resulting enolate. In the case of this compound, deprotonation at the α-carbon (C2 or C6) would generate an enolate. Lithium diisopropylamide (LDA) is a commonly used strong, non-nucleophilic base for generating enolates under kinetic control researchgate.netscienceinfo.com. The presence of the azide group at the 3-position might influence the regioselectivity or stereoselectivity of enolate formation and subsequent alkylation due to steric or electronic effects. While specific examples of α-alkylation of this compound are not detailed in the provided literature, the general principles of enolate formation and alkylation are applicable to this substrate. Lithium azide has also been noted to act as a base, potentially aiding in the abstraction of α-hydrogens scispace.com.

Aldol and Related Condensation Reactions

This compound can participate in aldol-type reactions, where its enolate acts as a nucleophile and attacks another carbonyl compound, or it can serve as the electrophilic carbonyl component. A notable example involves the reaction of this compound with the dianion of ethyl acetoacetate (B1235776). This reaction, carried out using LDA as the base, leads to the formation of a δ-azido-β-hydroxyketone.

| Reactants | Reagents/Conditions | Product | Yield (%) | Diastereomeric Ratio |

| This compound, Ethyl acetoacetate | LDA (2.3 eq.), THF, 0 °C to -78 °C, then 20 °C for 14 h | δ-azido-β-hydroxyketone | 75 | 3:2 |

This reaction demonstrates the ability of this compound to engage in carbon-carbon bond formation via aldol-type pathways, with a moderate degree of diastereoselectivity observed. Base-induced coupling of α-azido ketones with aldehydes to yield 2-azido-3-hydroxy ketones has also been reported for related compounds nih.gov.

Carbonyl Reduction Pathways

The ketone functionality of this compound can be reduced to a secondary alcohol using standard reducing agents. Methods such as catalytic hydrogenation (e.g., over Pd/C) or hydride reduction (e.g., using sodium borohydride or lithium aluminum hydride) are generally applicable to ketones chemrxiv.org. The presence of the azide group introduces a consideration for chemoselectivity. While the azide group itself can be reduced (e.g., to an amine), careful selection of reducing agents and conditions can allow for selective reduction of the carbonyl group. For instance, catalytic reduction of α-azido ketones has been employed to yield α-amino ketones researchgate.netmdpi.com. However, specific details on the chemoselective reduction of the ketone in this compound while preserving the azide group, or vice versa, are not extensively detailed in the provided literature snippets.

Interplay between Azide and Ketone Functionalities

The proximity and reactivity of both the azide and ketone groups in this compound enable complex transformations, including cascade reactions and rearrangements, where both functionalities play a role.

Cascade Reactions and Rearrangements

The azide group is a versatile functional group that can participate in various reactions, including the Staudinger reaction (reaction with phosphines to form iminophosphoranes) and the Schmidt reaction (acid-catalyzed reaction with carbonyls or carboxylic acids to form amides or amines) mdpi.comnih.govwikipedia.orgd-nb.infothermofisher.com. When these reactions occur in molecules containing a ketone, intramolecular cascade sequences can be initiated. For example, the Schmidt reaction of ketones with azides under acidic conditions can lead to rearrangements and the formation of nitrogen-containing heterocycles wikipedia.org. The presence of the ketone in this compound can facilitate such rearrangements.

Furthermore, domino reactions involving the Staudinger reaction followed by other transformations, such as Wittig-type reactions or fragmentation, have been observed for related γ-azido ketones researchgate.netnih.gov. The intramolecular Schmidt reaction of azido (B1232118) cyclohexanone derivatives has also been utilized in the synthesis of complex natural products, often involving a semipinacol-type rearrangement oup.com. These transformations highlight the potential for the azide and ketone moieties to cooperate in multi-step sequences within a single pot, leading to significant molecular complexity.

Stereochemical Control in Dual-Functional Group Transformations

The presence of both the azide and ketone functionalities can influence the stereochemical outcome of reactions. In the aldol-type reaction described in section 3.2.3, the reaction of this compound with the ethyl acetoacetate dianion yielded a δ-azido-β-hydroxyketone with a diastereomeric ratio of 3:2 researchgate.net. This indicates that the azide group, or its position relative to the reacting centers, can exert some influence on the stereochemical preference of the addition.

The intramolecular Schmidt reaction of substituted azidocyclohexyl derivatives has also been shown to exhibit stereoselectivity, with the initial stereochemistry of the alcohol precursor dictating the diastereoselectivity of the final product chemrxiv.org. While these examples involve variations of the cyclohexanone structure or related compounds, they underscore the principle that the azide functionality, in conjunction with the cyclic ketone framework, can serve as a stereodirecting element in complex transformations.

Compound List

this compound

Ethyl acetoacetate

Lithium diisopropylamide (LDA)

Lithium azide

Sodium azide

Trimethylsilyl (B98337) azide

2-Azidocyclohexanone

Phenacyl azides

α-Azido ketones

γ-Azido-β-hydroxyketones

δ-Azido-β-hydroxyketone

α-Amino ketones

β-Amino alcohols

1,2,3-Triazoles

Triphenylphosphine

Tributyltin hydride (Bu3SnH)

Sodium hydrogentelluride

Tetrabutylammonium bromide (TBAB)

2-Chlorocyclohexanone

Applications of 3 Azidocyclohexanone in Complex Molecule Synthesis

Precursor to Nitrogen-Containing Heterocyclic Scaffolds

The dual functionality of 3-azidocyclohexanone is instrumental in its application as a precursor for a wide range of nitrogen-containing heterocycles. The azide (B81097) group can participate in various cycloaddition and rearrangement reactions, while the ketone offers a handle for condensation, reduction, and other carbonyl chemistry. This versatility allows for the construction of five-, six-, and seven-membered heterocyclic rings, which are prevalent motifs in pharmaceuticals and biologically active compounds.

The synthesis of pyrrole and pyrrolidine (B122466) rings from α-azido ketones like this compound can be achieved through several strategic pathways. One approach involves the transformation of the azido (B1232118) ketone into a suitable precursor for a Staudinger/aza-Wittig reaction. For instance, γ-azido-β-ureido ketones can be converted into ureido-substituted Δ¹- or Δ²-pyrrolines, which can then be transformed into 3-functionalized 1H-pyrroles upon elimination of urea under acidic conditions acs.org. While this specific substrate is not this compound itself, the underlying principle of using an azido ketone to generate an intermediate for an intramolecular aza-Wittig reaction to form a pyrroline ring is applicable.

Furthermore, the azide group in this compound can act as a latent amine. Reduction of the azide to an amine, followed by intramolecular reductive amination with the ketone, can lead to the formation of a bicyclic pyrrolidine derivative. Alternatively, the azide can participate in 1,3-dipolar cycloaddition reactions with appropriate dipolarophiles, which, after subsequent transformations, can yield highly substituted pyrrolidine scaffolds nih.govresearchgate.net.

| Starting Material Class | Key Reaction | Resulting Heterocycle | Reference |

|---|---|---|---|

| γ-Azido-β-ureido ketones | Staudinger/aza-Wittig Reaction | Pyrrolines and Pyrroles | acs.org |

| α-Azido ketones | 1,3-Dipolar Cycloaddition | Pyrrolidines | nih.govresearchgate.net |

The synthesis of oxazoles from α-azido ketones is a well-established transformation. One common method involves the reaction of an α-azido ketone with a phosphorus(III) reagent, such as triphenylphosphine, in the presence of an acid chloride. This proceeds through a domino Staudinger/aza-Wittig reaction, where the initially formed iminophosphorane reacts with the acid chloride to form an imidoyl chloride intermediate, which then cyclizes to afford a trisubstituted oxazole researchgate.net. Another approach involves the selective enol acylation of the α-azido ketone to form a (Z)-β-(acyloxy)vinyl azide, which upon reaction with a phosphite, undergoes a Staudinger reaction followed by an intramolecular aza-Wittig reaction to yield the oxazole derivative nih.gov.

For the synthesis of imidazoles, α-azido ketones can undergo pyrolysis to generate an α-imino ketone intermediate, which can then dimerize and cyclize to form substituted imidazoles nih.gov. A more direct method involves the electrochemical reduction of α-azido ketones, which has been shown to produce imidazole (B134444) derivatives nih.govresearchgate.net. Additionally, multicomponent reactions involving α-azido chalcones (derived from α-azido ketones), aldehydes, and anilines in the presence of a Lewis acid catalyst can provide highly substituted imidazoles organic-chemistry.org.

| Starting Material | Reagents/Conditions | Heterocycle | Key Transformation | Reference |

|---|---|---|---|---|

| α-Azido ketone | 1. PPh₃, 2. RCOCl | Oxazole | Staudinger/aza-Wittig | researchgate.net |

| α-Azido ketone | 1. Enol acylation, 2. P(OR)₃ | Oxazole | Staudinger/intramolecular aza-Wittig | nih.gov |

| α-Azido ketone | Pyrolysis | Imidazole | Dimerization of α-imino ketone | nih.gov |

| α-Azido ketone | Electrochemical reduction | Imidazole | Reductive cyclization | nih.govresearchgate.net |

| α-Azido chalcone | ArCHO, ArNH₂, Er(OTf)₃ | Imidazole | Multicomponent reaction | organic-chemistry.org |

Pyrazine (B50134) derivatives can be synthesized from α-azido ketones through a reduction-dimerization-oxidation sequence. Catalytic reduction of an α-azido ketone, for example using Pd/C, yields the corresponding α-amino ketone. These α-amino ketones can then undergo self-condensation to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine nih.gov. The reaction of 2-azidocyclohexanone (B8612779) with tributyltin hydride has been shown to produce 1,2,3,4,6,7,8,9-octahydrophenazine, a fused pyrazine system nih.gov. This transformation highlights the potential of this compound to serve as a precursor to complex pyrazine derivatives.

The synthesis of pyrimidines from α-azido ketones typically involves their conversion to α-azidovinyl ketones. These α-azidovinyl ketones can then react with amidines in the presence of a base to afford polysubstituted 5-aminopyrimidines mdpi.com. A similar reaction with thiourea can yield 5-aminopyrimidine-2(1H)-thiones thieme-connect.com. This strategy allows for the construction of the pyrimidine (B1678525) ring with a high degree of substitution.

| Starting Material | Key Intermediate | Reactant | Heterocycle | Reference |

|---|---|---|---|---|

| α-Azido ketone | α-Amino ketone | Self-condensation | Pyrazine | nih.gov |

| α-Azidovinyl ketone | - | Amidine | 5-Aminopyrimidine | mdpi.com |

| α-Azidovinyl ketone | - | Thiourea | 5-Aminopyrimidine-2(1H)-thione | thieme-connect.com |

The azide functionality in this compound makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles by reacting the azide with a terminal alkyne nih.gov. The resulting triazole ring is chemically stable and can serve as a versatile linker in the construction of more complex molecules, including bioactive compounds and functional materials nih.gov. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool in medicinal and materials chemistry. The ketone group in the resulting triazolyl cyclohexanone (B45756) can be further functionalized to introduce additional diversity.

The synthesis of azepan-2-ones, a seven-membered lactam ring system, can be achieved from azido ketones through an intramolecular Schmidt reaction. This reaction involves the acid-promoted rearrangement of an azido ketone, where the azide group attacks the protonated ketone, followed by migration of one of the adjacent carbon atoms to the nitrogen with concomitant loss of dinitrogen gas acs.orgwikipedia.org. For this compound, a suitable modification, such as the introduction of a side chain at the 2-position that terminates in an azide group, would be necessary to facilitate an intramolecular reaction leading to a fused azepan-2-one derivative. Alternatively, an intermolecular Schmidt reaction of cyclohexanone with hydrazoic acid is a known route to caprolactam (azepan-2-one), and the intramolecular version with a tethered azide offers a more controlled approach to substituted lactams acs.orgnih.govnih.gov. The reaction of 2-azidocyclohexanone with Bu₃SnH has also been reported to yield azepan-2-one as one of the products nih.gov.

Building Block for Chiral Molecules and Natural Product Derivatives

The cyclohexanone scaffold of this compound is a common structural motif in many natural products and biologically active molecules acs.orgresearchgate.net. The presence of a stereocenter at the 3-position makes it a valuable chiral building block for the asymmetric synthesis of complex targets.

The development of enantioselective reactions involving α-azido cyclic ketones has opened up avenues for the synthesis of chiral azides with high stereocontrol. For example, direct enantioselective Mannich reactions of α-azido cyclic ketones with aldimines, catalyzed by a chiral phosphoric acid, can generate chiral azides possessing an α-quaternary stereocenter with high diastereoselectivity and enantioselectivity rsc.org. This demonstrates the potential of this compound to be used in asymmetric C-C bond-forming reactions to create stereochemically rich molecules. The resulting chiral azido ketones are valuable intermediates, as the azide group can be stereospecifically transformed into other functionalities, such as amines, without affecting the newly created stereocenter rsc.org.

The utility of cyclohexanone derivatives in the total synthesis of natural products is well-documented acs.orgresearchgate.net. These cyclic ketones serve as versatile starting materials for constructing complex polycyclic systems found in natural products. Although the direct application of this compound in a completed natural product synthesis is not extensively reported, its potential as a chiral precursor is evident. The ability to introduce a nitrogen functionality with stereocontrol at an early stage of a synthetic sequence is highly advantageous. The azide can be carried through multiple synthetic steps and then converted to an amine at a later stage, or it can be used to introduce a heterocyclic ring system as part of the natural product's core structure.

| Compound Name |

|---|

| This compound |

| (Z)-β-(acyloxy)vinyl azide |

| triphenylphosphine |

| α-azido chalcone |

| 1,2,3,4,6,7,8,9-octahydrophenazine |

| tributyltin hydride |

| α-azidovinyl ketone |

| amidine |

| thiourea |

| azepan-2-one |

| hydrazoic acid |

| caprolactam |

Role in Ring Expansion and Contraction Reactions

This compound possesses the necessary structural features—an azide group and a ketone—to participate in specific types of ring expansion reactions, most notably the Schmidt reaction. The Schmidt reaction involves the acid-catalyzed reaction of an azide with a carbonyl compound, leading to a rearrangement that incorporates the nitrogen atom into the ring, thereby expanding it. wikipedia.orgorganic-chemistry.org

In the context of this compound, an intramolecular Schmidt reaction could theoretically be induced. The reaction mechanism, initiated by an acid catalyst, would involve the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the terminal nitrogen of the azide group onto the activated carbonyl carbon. This would form a tetrahedral intermediate. Subsequent dehydration would lead to a diazoiminium ion, which is primed for rearrangement. wikipedia.orgchimia.ch One of the adjacent alkyl groups would then migrate to the nitrogen atom with the concurrent expulsion of dinitrogen gas (N₂), a thermodynamically favorable process. wikipedia.org This key rearrangement step results in the expansion of the six-membered cyclohexanone ring into a seven-membered lactam. The regioselectivity of this migration is a critical aspect of the Schmidt reaction. chimia.chresearchgate.net

While the Schmidt reaction is a well-established method for synthesizing lactams from cyclic ketones, specific documented examples detailing the ring expansion of this compound itself are not prevalent in readily available literature. wikipedia.orgresearchgate.net However, the reaction of other cyclic ketones with hydrazoic acid or the intramolecular reactions of other azido ketones serve as a strong precedent for this potential transformation. chimia.chresearchgate.net

Table 1: Potential Ring Expansion of this compound via Intramolecular Schmidt Reaction

| Reactant | Reaction Type | Key Intermediates | Potential Product |

|---|

Ring contraction reactions, on the other hand, are less directly applicable to the structure of this compound under typical conditions. Reactions like the Favorskii rearrangement typically require an α-halo ketone and proceed through a cyclopropanone intermediate.

Bioorthogonal Labeling and Chemical Biology Applications (as a Model Compound for Azide Chemistry)

The azide functional group is a cornerstone of bioorthogonal chemistry, a field that involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov The small size and abiotic nature of the azide group make it an ideal chemical reporter for labeling and studying biomolecules. nih.gov this compound, as a simple and stable molecule containing an azide, serves as an excellent model compound for studying and optimizing the fundamental reactions used in this field.

Two of the most prominent bioorthogonal reactions involving azides are the Staudinger ligation and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov

Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine, typically one engineered with an ester trap. The initial reaction forms an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to form a stable amide bond, covalently linking the two molecules. nih.gov While effective, the kinetics of the classical Staudinger ligation can be slow for some biological applications. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is a copper-free variant of the well-known "click chemistry." It involves the reaction of an azide with a strained cyclooctyne. The inherent ring strain of the cyclooctyne significantly accelerates the [3+2] cycloaddition reaction, allowing it to proceed rapidly at physiological temperatures and without the need for a toxic copper catalyst. nih.gov This has made SPAAC a widely used tool for labeling biomolecules on the surface of and inside living cells. nih.gov

This compound can be used in foundational studies to compare the efficiency and kinetics of different phosphine (B1218219) or cyclooctyne probes designed for these bioorthogonal reactions. nih.gov The presence of the ketone group also offers a secondary handle for potential further chemical modification, although its reactivity is generally orthogonal to the azide's bioorthogonal reactions. By using such a fundamental azido-ketone, researchers can dissect the core reactivity of the azide group in these bioorthogonal transformations without the complexities of a larger biomolecular scaffold.

Table 2: Key Bioorthogonal Reactions Utilizing the Azide Moiety

| Reaction Name | Reactants | Key Feature | Application in Chemical Biology |

|---|---|---|---|

| Staudinger Ligation | Azide, Engineered Triarylphosphine | Forms a stable amide bond. | Covalent labeling of azide-modified biomolecules. |

Advanced Spectroscopic and Computational Analysis in Research on 3 Azidocyclohexanone

NMR Spectroscopy for Conformational and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure and dynamics of organic molecules. For 3-azidocyclohexanone, NMR techniques are instrumental in elucidating its conformational preferences and providing clues about its reaction mechanisms. By analyzing chemical shifts, coupling constants, and through-space interactions, researchers can map out the spatial arrangement of atoms and understand how the molecule behaves in solution mdpi.comnih.govglycoforum.gr.jplibretexts.org. NMR's ability to probe nuclei like ¹H and ¹³C allows for detailed characterization of the cyclohexanone (B45756) ring and the azide (B81097) substituent.

2D NMR Techniques and Stereochemical Assignment

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for assigning stereochemistry and confirming connectivity, especially in complex cyclic systems like cyclohexanones libretexts.orgrsc.orglongdom.org. These techniques reveal correlations between nuclei that are coupled through bonds (COSY, HSQC, HMBC) or through space (NOESY) libretexts.org. For this compound, 2D NMR experiments can help assign specific proton and carbon signals to particular positions on the ring and determine the relative orientation of the azide group (axial or equatorial) and the carbonyl group, thereby establishing the molecule's stereochemistry researchgate.netbeilstein-journals.orgresearchgate.net. For instance, NOESY experiments can detect through-space correlations between protons that are close in proximity, providing direct evidence for the spatial relationships of different parts of the molecule, which is vital for conformational assignments libretexts.orgrsc.org.

Infrared Spectroscopy for Functional Group Reactivity Studies

Infrared (IR) spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule by analyzing the absorption of infrared radiation at characteristic frequencies mvpsvktcollege.ac.insavemyexams.comstudymind.co.uk. For this compound, IR spectroscopy is particularly useful for confirming the presence of the azide group (–N₃) and the carbonyl group (C=O) of the cyclohexanone ring, and for studying their reactivity.

The azide group is typically characterized by a strong, sharp absorption band in the region of 2100-2260 cm⁻¹ libretexts.orgucla.edu. The exact position can vary depending on the electronic environment. The carbonyl group (ketone) in a cyclohexanone ring typically exhibits a strong stretching absorption band in the range of 1705-1725 cm⁻¹ libretexts.orgucla.edupg.edu.plmasterorganicchemistry.com. The precise position can be influenced by ring strain or substituents. These distinct absorptions allow for the identification and quantification of these functional groups, and changes in their frequencies can indicate alterations in their electronic environment or involvement in reactions, thereby providing insights into the molecule's reactivity mvpsvktcollege.ac.inlibretexts.orggelest.com.

Table 1: Characteristic IR Absorptions for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| Azide (–N₃) | 2120-2160 | Strong, sharp stretch; sensitive to electronic environment. |

| Carbonyl (C=O) | 1705-1725 | Strong stretch for aliphatic ketones/cyclohexanones; sensitive to conjugation and ring size. |

Mass Spectrometry for Reaction Monitoring and Fragmentation Analysis

Mass Spectrometry (MS) is indispensable for determining the molecular weight of a compound and for analyzing its fragmentation patterns, which can reveal structural details and aid in reaction monitoring wpmucdn.comionicon.com. Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can ionize this compound, producing a molecular ion that confirms its mass. Subsequent fragmentation of this molecular ion provides characteristic fragment ions, offering structural information wpmucdn.comlibretexts.org.

For this compound, fragmentation pathways might involve alpha-cleavage adjacent to the carbonyl group, loss of small molecules, or rearrangements characteristic of cyclic ketones and azides wpmucdn.comresearchgate.netyoutube.commdpi.com. Tandem mass spectrometry (MS/MS) techniques, such as those employed in triple quadrupole mass spectrometers (e.g., Multiple Reaction Monitoring - MRM), allow for highly specific detection and quantification of the compound, making it suitable for monitoring reactions or analyzing complex mixtures proteomics.com.auwikipedia.orguab.edusciex.com. The fragmentation patterns can also be used to identify reaction intermediates or products in real-time ionicon.com.

Theoretical and Computational Chemistry

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), offer a powerful means to complement experimental data by predicting molecular properties, reaction pathways, and conformational behaviors. These methods allow for the in-depth study of electronic structure, reactivity, and energy landscapes that are often difficult to probe experimentally researchgate.netajchem-a.comaps.orgukm.my.

Density Functional Theory (DFT) Calculations of Electronic Structure and Reactivity

DFT calculations are widely used to investigate the electronic structure, including frontier molecular orbitals (HOMO/LUMO), and to predict the chemical reactivity of molecules researchgate.netajchem-a.comaps.orgukm.my. For this compound, DFT can provide insights into the electron distribution, bond strengths, and potential reaction sites. Calculations of global reactivity descriptors such as chemical potential (µ), hardness (η), and electrophilicity (ω) can predict the molecule's susceptibility to electrophilic or nucleophilic attack researchgate.netajchem-a.commdpi.com. Furthermore, DFT can model transition states and reaction barriers, offering a mechanistic understanding of reactions involving the azide or carbonyl functionalities mdpi.commdpi.com. The electronic structure calculations can also help interpret spectroscopic data by correlating calculated properties with observed spectral features.

Conformational Analysis and Energy Landscapes

Understanding the conformational preferences of cyclic molecules like this compound is crucial for predicting their behavior and reactivity. Computational methods, including conformational analysis and the mapping of energy landscapes, are employed to identify the most stable conformers and the energy barriers between them nih.govresearchgate.netunibas.itresearchgate.netchemrxiv.orgelifesciences.orglibretexts.orgrsc.org. For cyclohexanone derivatives, common conformations include chair forms, where substituents can be either axial or equatorial. DFT calculations can predict the relative energies of these conformers, helping to determine which conformation is favored in solution or at specific temperatures researchgate.netajchem-a.comunibas.it. By simulating the molecule's potential energy surface, researchers can visualize its energy landscape, revealing the pathways for interconversion between different conformational states and providing a deeper understanding of its dynamic behavior researchgate.netresearchgate.netchemrxiv.orgelifesciences.org.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time wikipedia.org. These simulations are based on the principles of classical mechanics, calculating the forces acting between particles and then integrating Newton's equations of motion to predict trajectories wikipedia.orgnih.gov. In the context of chemical research, MD simulations are invaluable for understanding the dynamic behavior of molecules and their interactions with their environment, including solvents, other molecules, or surfaces researchgate.netfrontiersin.orgdoe.govdovepress.com.

The primary focus of MD simulations in understanding intermolecular interactions is to reveal how molecules associate, repel, or form transient structures. This is achieved by analyzing various parameters derived from the simulation trajectories, such as hydrogen bonding patterns, radial distribution functions (which describe the probability of finding an atom at a certain distance from another), and mean square displacement (indicating atomic mobility) frontiersin.org. These analyses provide insights into properties like solubility, conformational stability, and binding affinities. For a compound like this compound, MD simulations could elucidate its behavior in different solvent systems or its interactions with potential reaction partners, contributing to a deeper understanding of its physical and chemical properties.

Data Table: No specific data tables detailing molecular dynamics simulations or intermolecular interaction findings for this compound were identified in the retrieved literature.

Reaction Mechanism Elucidation through Transition State Analysis

Computational chemistry, particularly through techniques like Density Functional Theory (DFT) and transition state analysis, plays a critical role in elucidating the mechanisms of chemical reactions wikipedia.orgsumitomo-chem.co.jpsmu.educuny.edu. These methods allow researchers to map out the energy landscape of a reaction, identifying key stationary points such as reactants, products, intermediates, and transition states sumitomo-chem.co.jpsmu.edu. A transition state represents the highest energy point along the minimum energy pathway connecting reactants to products, and its geometry and energy (activation energy) are crucial for understanding reaction rates and pathways wikipedia.orgsumitomo-chem.co.jpsmu.edu.

Transition state analysis typically involves locating these energy saddle points on the potential energy surface and then confirming their nature through methods like the Intrinsic Reaction Coordinate (IRC) calculation, which traces the reaction path sumitomo-chem.co.jpsmu.edu. This approach helps in determining whether a reaction proceeds in a concerted manner (in a single step via one transition state) or through a series of steps involving stable intermediates academie-sciences.frmdpi.com.

Although direct transition state analysis specifically for this compound was not found in the reviewed literature, computational studies have been reported for related compounds. For instance, mechanistic proposals for reactions involving 2-azidocyclohexanone (B8612779) have been supported by computational studies researchgate.net. This precedent suggests that similar computational methodologies, including transition state analysis, would be highly relevant for understanding the reaction mechanisms of this compound, particularly concerning the reactivity of its azide group or the ketone functionality. Such analyses could reveal preferred reaction pathways, identify critical intermediates, and predict kinetic parameters for reactions involving this compound.

Data Table: No specific data tables detailing transition state analysis or reaction mechanism findings for this compound were identified in the retrieved literature.

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems for Transformations of 3-Azidocyclohexanone

The dual functionality of this compound and related α-azido ketones makes them ideal substrates for catalytic transformations, leading to the synthesis of complex nitrogen-containing molecules. nih.govnih.gov A significant area of emerging research is the design of novel catalytic systems that can selectively activate and transform either the azide (B81097) or the ketone moiety, or engage both in cascade reactions.

Iron catalysis, valued for its low cost and low toxicity, has shown promise in promoting novel reactions of alkyl azides. acs.org For instance, iron(II) chloride (FeCl₂) has been used to catalyze a denitrogenative annulation reaction between α-azido acetamides and cyclic ketones like cyclohexanone (B45756). acs.org This process, which proceeds through the removal of all nitrogen atoms from the azide group, can yield α,β-unsaturated γ-lactam products, such as 5,6,7,8-tetrahydro-1H-indol-2(4H)-ones. acs.org Future research could adapt these iron-catalyzed systems to intramolecular reactions of this compound, potentially leading to novel bicyclic nitrogen heterocycles.

Organocatalysis represents another burgeoning field for the transformation of α-azido ketones. nih.govresearchgate.net Chiral organocatalysts, such as squaramides and chiral phosphoric acids, have been employed to facilitate asymmetric reactions. nih.govrsc.org For example, chiral phosphoric acid catalysis enables direct enantioselective Mannich reactions of α-azido cyclic ketones with aldimines, constructing chiral azides with an α-quaternary stereocenter. rsc.org Similarly, bifunctional organocatalysts are effective in promoting aldol/cyclization cascade reactions. researchgate.net The development of new organocatalysts could allow for novel cascade reactions starting from this compound, providing efficient routes to complex heterocyclic scaffolds that are valuable in medicinal chemistry. researchgate.netmdpi.com

Phase-transfer catalysis using recoverable chiral quaternary ammonium (B1175870) salts is also emerging as a practical method for transformations of related α-bromo ketones into chiral α-azido ketones. organic-chemistry.orgacs.org Extending such catalytic systems to the reactions of this compound could provide mild and efficient pathways for its functionalization.

| Catalyst Type | Example Catalyst | Reaction Type | Product Class |

| Iron Catalyst | FeCl₂ | Denitrogenative Annulation | α,β-Unsaturated γ-lactams acs.org |

| Organocatalyst | Chiral Phosphoric Acid | Enantioselective Mannich Reaction | Chiral azides with α-quaternary stereocenters rsc.org |

| Organocatalyst | Chiral Squaramide | Asymmetric Azidation | Enantioenriched α-azido ketones nih.gov |

| Phase-Transfer Catalyst | Chiral Quaternary Ammonium Salt | Enantioselective Azidation | Chiral α-azido ketones organic-chemistry.orgacs.org |

Exploration of Stereoselective Syntheses of this compound Derivatives

The creation of molecules with specific three-dimensional arrangements is a central goal of modern organic synthesis, as stereochemistry is crucial for biological activity. nih.gov Consequently, a major research avenue involves the exploration of stereoselective methods to synthesize derivatives of this compound, controlling the configuration of stereocenters on the cyclohexane (B81311) ring.

Asymmetric synthesis of functionalized cyclohexanes is a significant challenge due to the exponential increase in possible stereoisomers with each new stereocenter. nih.gov Organocatalytic domino reactions have emerged as a powerful strategy for constructing complex, stereochemically rich cyclohexane derivatives from simple precursors. nih.gov For instance, a one-pot Michael-Michael-1,2-addition sequence using a chiral amino-squaramide catalyst can produce highly substituted cyclohexanes with five contiguous stereogenic centers in excellent yields and stereoselectivities. nih.gov Applying such methodologies to reactions involving this compound could provide access to a diverse library of chiral derivatives.

Another promising approach is the use of phase-transfer catalysis with chiral catalysts. A recoverable chiral quaternary salt derived from cinchonidine (B190817) has been successfully used to transform racemic α-bromo ketones into chiral α-azido ketones with high enantioselectivity. organic-chemistry.orgacs.org This method could be adapted to introduce chirality into derivatives of this compound or to perform stereoselective reactions on the ketone itself.

Furthermore, biocatalysis using enzymes like ene-reductases offers a green and efficient route for the asymmetric synthesis of chiral cyclohexenones. nih.govacs.org These enzymes can perform desymmetrizing hydrogenation of prochiral substrates, generating valuable quaternary stereocenters with high enantioselectivity. nih.govacs.org Research into enzymes that can act stereoselectively on this compound or its precursors could unlock efficient pathways to enantiomerically pure building blocks.

| Method | Catalyst/Reagent | Key Transformation | Outcome |

| Organocatalysis | Chiral Amino-Squaramide | Michael-Michael-1,2-Addition | Highly substituted cyclohexanes with 5 stereocenters nih.gov |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | Asymmetric Azidation of α-Bromo Ketones | Chiral α-azido ketones (>97% ee) organic-chemistry.orgacs.org |

| Biocatalysis | Ene-reductases (e.g., OPR3, YqjM) | Desymmetrizing Hydrogenation | Chiral 4,4-disubstituted 2-cyclohexenones (>99% ee) nih.govacs.org |

| Asymmetric Catalysis | Bifunctional Ruthenium Catalysts | Asymmetric Transfer Hydrogenation | Enantioselective preparation of 4-hydroxy-2-cyclohexanone derivatives mdpi.com |

Integration into Advanced Materials Science and Polymer Chemistry

The azide group is a highly versatile functional handle for materials science, primarily due to its participation in "click chemistry" reactions. organic-chemistry.org The integration of this compound as a monomer or functionalizing agent into polymers is a promising area for creating advanced materials with tunable properties.

The most prominent click reaction involving azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms stable 1,2,3-triazole linkages. organic-chemistry.orgalliedacademies.org This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for polymer synthesis and modification. organic-chemistry.orgnih.gov this compound can serve as a building block for creating azido-functionalized polymers. nsf.gov For example, an azido-containing diol monomer can be copolymerized to produce an azido-functionalized polyurethane (APU) prepolymer, which can then be cross-linked by reacting with alkyne-bearing molecules to form tunable elastomers. nsf.gov

In addition to CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative, which is particularly useful for applications where copper toxicity is a concern. mdpi.comnih.gov By incorporating this compound into a polymer backbone or as a side chain, materials can be designed for post-polymerization modification. This allows for the covalent attachment of various molecules, such as fluorescent dyes, cross-linking agents, or bioactive moieties, to tailor the material's properties for specific applications. acs.org

Azido-functionalized polymers are being explored for a range of applications, from cross-linkable semiconducting polymers for organic electronics to energetic materials. acs.orgmdpi.com The introduction of even a small amount of an azide-functionalized monomer, such as an azido-thiophene, into a low-bandgap polymer can be sufficient to enable cross-linking via UV illumination without significantly altering the polymer's electronic properties. acs.org The unique structure of this compound could be leveraged to create novel cross-linkable polymers with specific thermal or mechanical properties.